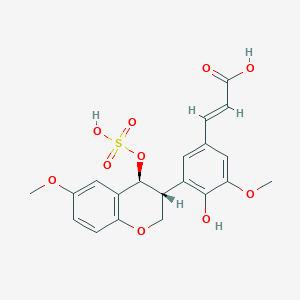
torvanol A hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Torvanol A hydrogen sulfate is a methoxyisoflavan that is isoflavan substituted by a hydroxy group at position 2', methoxy groups at positions 6 and 3', a 2-carboxyethenyl group at position 5' and a sulfoxy group at position 4. It is an organic sulfate, a sulfuric ester, an alpha,beta-unsaturated monocarboxylic acid, a methoxyisoflavan and a member of hydroxyisoflavans. It is a conjugate acid of a torvanol A(1-).
常见问题
Basic Research Questions
Q. What are the natural sources and extraction protocols for isolating torvanol A hydrogen sulfate?
this compound is primarily isolated from the fruits of Solanum torvum (devil’s fig). The extraction involves methanol-based solvent systems followed by chromatographic purification (e.g., column chromatography). Key steps include:
- Solvent selection : Methanol is preferred for polar compound extraction due to its ability to dissolve isoflavonoids .
- Purification : Fractionation using reverse-phase chromatography to isolate the sulfated isoflavonoid fraction.
- Characterization : Amorphous powder properties (mp > 300°C, [α]D²⁹ = −50º) confirm purity .
Q. How is the molecular structure of this compound elucidated?
Structural identification employs:
- Mass spectrometry (MS) : To determine molecular weight (C₂₀H₁₉O₁₀S⁻, 451.43 g/mol) .
- Nuclear Magnetic Resonance (NMR) : For elucidating the isoflavonoid backbone and sulfate group position .
- X-ray diffraction : Limited due to amorphous nature but used in related sulfated compounds for crystallographic analysis .
Q. What in vitro biological activities are documented for this compound?
- Antiviral activity : Against HSV-1, with IC₅₀ values determined via colorimetric assays (e.g., MTT), using Acyclovir as a reference compound .
- Anti-inflammatory potential : Observed in plant-derived sulfated isoflavonoids, though specific data for this compound requires further validation .
Advanced Research Questions
Q. What experimental designs are optimal for studying the antiviral mechanism of this compound?
- Cell-based assays : Use HSV-1-infected Vero cells to measure viral replication inhibition (e.g., plaque reduction assays) .
- Mechanistic studies :
- Time-of-addition assays : Determine whether the compound inhibits viral entry, replication, or assembly.
- Proteomic analysis : Identify host-viral protein interactions disrupted by the compound .
Q. How do structural modifications of this compound influence its pharmacokinetic profile?
- Sulfate group role : The hydrogen sulfate moiety enhances solubility and bioavailability compared to non-sulfated analogs.
- Metabolic stability : Assess via liver microsome assays to evaluate susceptibility to sulfatase enzymes .
- Structure-activity relationship (SAR) : Modify the isoflavonoid core (e.g., hydroxylation patterns) to optimize binding affinity to viral targets .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for accurate quantification.
- Low abundance : Enrichment techniques like solid-phase extraction (SPE) improve detection limits .
- Stability issues : Monitor degradation under varying pH and temperature conditions, particularly due to the labile sulfate group .
Q. Methodological Considerations
Q. How can researchers validate the purity of synthesized this compound?
- Multi-technique approach : Combine HPLC (for purity assessment), NMR (structural confirmation), and elemental analysis (sulfur content verification) .
- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or impurities .
Q. What strategies address discrepancies in reported bioactivity data for this compound?
属性
分子式 |
C20H20O10S |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
(E)-3-[4-hydroxy-3-methoxy-5-[(3R,4S)-6-methoxy-4-sulfooxy-3,4-dihydro-2H-chromen-3-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20O10S/c1-27-12-4-5-16-14(9-12)20(30-31(24,25)26)15(10-29-16)13-7-11(3-6-18(21)22)8-17(28-2)19(13)23/h3-9,15,20,23H,10H2,1-2H3,(H,21,22)(H,24,25,26)/b6-3+/t15-,20+/m0/s1 |
InChI 键 |
XKGLTSPFQHSIDD-HKYAKFGFSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)OC[C@H]([C@@H]2OS(=O)(=O)O)C3=C(C(=CC(=C3)/C=C/C(=O)O)OC)O |
规范 SMILES |
COC1=CC2=C(C=C1)OCC(C2OS(=O)(=O)O)C3=C(C(=CC(=C3)C=CC(=O)O)OC)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















